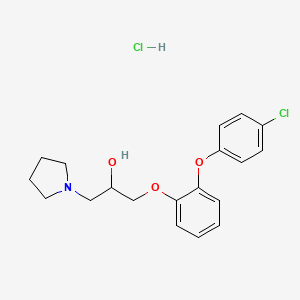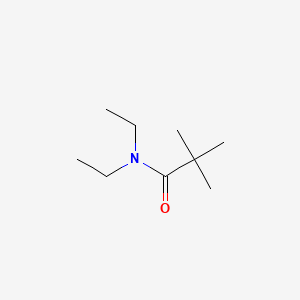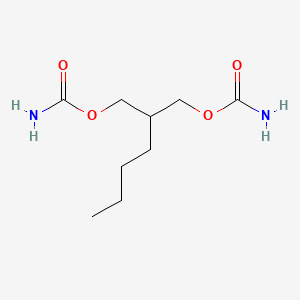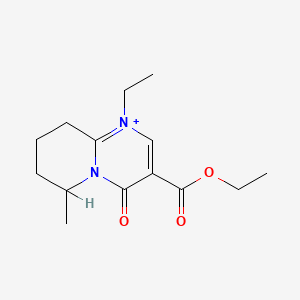
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- typically involves the reaction of diazo compounds with phosphorus-containing reagents. One common method involves the reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol at temperatures below 0°C. This reaction leads to the formation of a hydrospirophosphorane containing both a diazaphospholene and a dioxaphospholane ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.
Common Reagents and Conditions
Common reagents used in these reactions include diazoacetic ester, butane-2,3-diol, and various oxidizing and reducing agents. Reaction conditions often involve low temperatures (below 0°C) to stabilize intermediates and control reaction pathways .
Major Products
Major products formed from these reactions include hydrospirophosphoranes, phosphapyrazoline derivatives, and β-hydroxyalkoxy-1,2,3-diazaphospholenes .
科学研究应用
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts for chemical processes.
作用机制
The mechanism of action of 2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- involves its interaction with various molecular targets. The phosphorus atom in the ring structure is highly reactive, allowing the compound to participate in a range of chemical reactions. The compound can form stable intermediates with other molecules, facilitating the formation of complex products .
相似化合物的比较
Similar Compounds
2H-1,2,3-Diazaphosphole: Lacks the acetyl and methyl groups, leading to different reactivity.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
Uniqueness
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- is unique due to its combination of nitrogen and phosphorus atoms within the ring, along with the acetyl and methyl substituents
属性
CAS 编号 |
32085-24-8 |
|---|---|
分子式 |
C5H7N2OP |
分子量 |
142.10 g/mol |
IUPAC 名称 |
1-(5-methyldiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C5H7N2OP/c1-4-3-9-7(6-4)5(2)8/h3H,1-2H3 |
InChI 键 |
VHWFZKZEUJIXSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(P=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



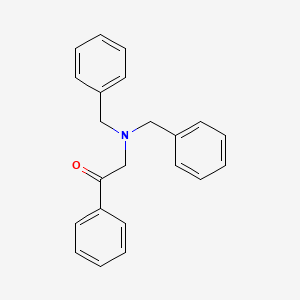
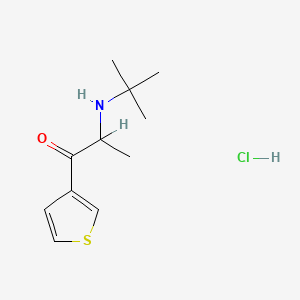
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)


